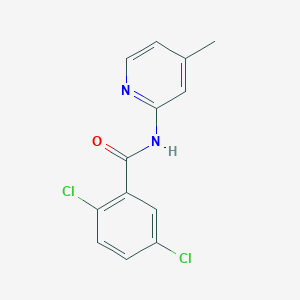![molecular formula C18H21ClFNO2 B239728 N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine](/img/structure/B239728.png)
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine, also known as CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of GABA levels in the brain. In
Mecanismo De Acción
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine increases GABA levels in the brain, which can have a calming effect and may be useful in the treatment of anxiety and other neurological disorders. Additionally, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine has been shown to have anticonvulsant properties, which may be due to its ability to increase GABA levels in the brain.
Biochemical and Physiological Effects:
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine has been shown to increase GABA levels in the brain, which can have a calming effect and may be useful in the treatment of anxiety and other neurological disorders. Additionally, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine has been shown to have anticonvulsant properties, which may be due to its ability to increase GABA levels in the brain. N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine in lab experiments is its potent inhibition of GABA transaminase, which allows for precise control of GABA levels in the brain. Additionally, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine has been shown to have good bioavailability and can be administered orally, making it a convenient compound to work with. However, one limitation of using N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine in lab experiments is its potential toxicity, as high doses of the compound have been shown to cause liver damage in animal studies.
Direcciones Futuras
There are several future directions for the study of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine. One area of research is the potential use of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine in the treatment of anxiety and other neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine for therapeutic use. Another area of research is the potential use of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine in the treatment of cocaine addiction, as preclinical studies have shown promising results. Finally, further studies are needed to determine the long-term effects of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine use and its potential toxicity.
Métodos De Síntesis
The synthesis of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-fluorobenzyl alcohol in the presence of a base to form 3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with sodium methoxide and propylamine to form N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine. The synthesis of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine has been extensively studied for its potential therapeutic applications. It has been shown to increase GABA levels in the brain, which can have a calming effect and may be useful in the treatment of anxiety and other neurological disorders. N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. Additionally, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine has been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in preclinical studies.
Propiedades
Nombre del producto |
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine |
|---|---|
Fórmula molecular |
C18H21ClFNO2 |
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C18H21ClFNO2/c1-3-8-21-11-14-9-16(19)18(17(10-14)22-2)23-12-13-4-6-15(20)7-5-13/h4-7,9-10,21H,3,8,11-12H2,1-2H3 |
Clave InChI |
WMGJUTVBSGLGQT-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)F)OC |
SMILES canónico |
CCCNCC1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B239664.png)
![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)
![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)
![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)




![Methyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B239691.png)